

Validation of AM-2099 as a Selective Nav1.7 Blocker: A Comparative Analysis

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Compound of Interest

Compound Name: AM-2099

Cat. No.: B605369

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This guide provides a comprehensive comparison of the voltage-gated sodium channel blocker **AM-2099** with other known Nav1.7 inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **AM-2099**'s selectivity and potential as a therapeutic agent.

Executive Summary

AM-2099 is a potent inhibitor of the human Nav1.7 sodium channel, a key target in pain signaling pathways. This document presents a comparative analysis of **AM-2099**'s inhibitory activity against a panel of Nav channel subtypes, benchmarked against other notable Nav1.7 blockers: PF-05089771, GDC-0310, and Protoxin-II. The data indicates that **AM-2099** exhibits significant selectivity for Nav1.7.

Comparative Selectivity Profile of Nav1.7 Blockers

The inhibitory activity of **AM-2099** and comparator compounds was assessed against a panel of human voltage-gated sodium channel subtypes. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below.

Table 1: Inhibitory Potency (IC₅₀) of **AM-2099** and Comparators against Human Nav1.7

Compound	hNav1.7 IC50 (μM)
AM-2099	0.16[1]
PF-05089771	0.011
GDC-0310	0.0006
Protoxin-II	0.0003

Table 2: Selectivity Profile of **AM-2099** against other Human Nav Subtypes

Nav Subtype	AM-2099 IC50 (μM)	Selectivity Fold (vs. hNav1.7)
hNav1.1	Lower selectivity observed[1]	Not Quantified
hNav1.2	Lower selectivity observed[1]	Not Quantified
hNav1.3	>16	>100-fold[1]
hNav1.4	>16	>100-fold[1]
hNav1.5	>16	>100-fold[1]
hNav1.6	Lower selectivity observed[1]	Not Quantified
hNav1.8	>16	>100-fold[1]

Table 3: Selectivity Profile of Comparator Nav1.7 Blockers

Nav Subtype	PF-05089771 IC50 (μM)	GDC-0310 IC50 (nM)	Protoxin-II IC50 (nM)
hNav1.1	0.85	202	30 - 150
hNav1.2	0.11	38	30 - 150
hNav1.3	11	-	30 - 150
hNav1.4	10	3.4	30 - 150
hNav1.5	25	551	30 - 150
hNav1.6	0.16	198	30 - 150
hNav1.8	>10	-	-

Experimental Methodologies

The determination of inhibitory potency (IC50 values) for the Nav1.7 blockers was conducted using standard electrophysiological techniques, primarily the whole-cell patch-clamp method on mammalian cell lines stably expressing the specific human Nav channel subtypes.

Detailed Protocol: Whole-Cell Patch-Clamp Assay for Nav Channel Inhibition

1. Cell Culture:

- Human Embryonic Kidney (HEK293) cells stably transfected with the gene encoding the specific human Nav channel alpha subunit (e.g., SCN9A for Nav1.7) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO2.
- Cells are passaged upon reaching 70-80% confluency and plated onto glass coverslips 24-48 hours prior to electrophysiological recording.

2. Solutions and Reagents:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolality is adjusted to ~310 mOsm.

- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolality is adjusted to ~300 mOsm.
- Test Compounds: **AM-2099** and comparator compounds are dissolved in DMSO to create high-concentration stock solutions and then diluted to final concentrations in the external solution on the day of the experiment. The final DMSO concentration is typically kept below 0.1% to avoid solvent effects.

3. Electrophysiological Recording:

- Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
- Borosilicate glass pipettes with a resistance of 2-5 M Ω when filled with the internal solution are used for recording.
- A gigaohm seal (>1 G Ω) is formed between the pipette tip and the cell membrane. The membrane is then ruptured by gentle suction to achieve the whole-cell configuration.
- Voltage-clamp recordings are performed using a patch-clamp amplifier. Whole-cell capacitance and series resistance are compensated.

4. Voltage Protocol and Data Acquisition:

- Cells are held at a holding potential of -120 mV.
- To elicit Nav channel currents, cells are depolarized to a test potential (e.g., 0 mV) for a short duration (e.g., 20 ms).
- A voltage protocol is applied to assess the state-dependence of the block (e.g., holding at different potentials to favor resting or inactivated states).
- Currents are filtered and digitized for analysis.

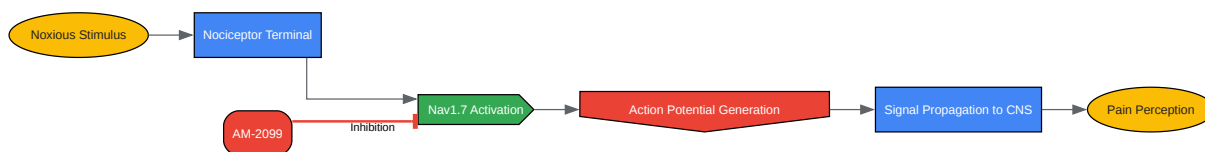
5. Data Analysis:

- The peak inward sodium current is measured before and after the application of the test compound at various concentrations.

- The percentage of current inhibition is calculated for each concentration.
- A concentration-response curve is generated, and the data is fitted with a Hill equation to determine the IC50 value.
- Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for other Nav subtypes.

Visualizations

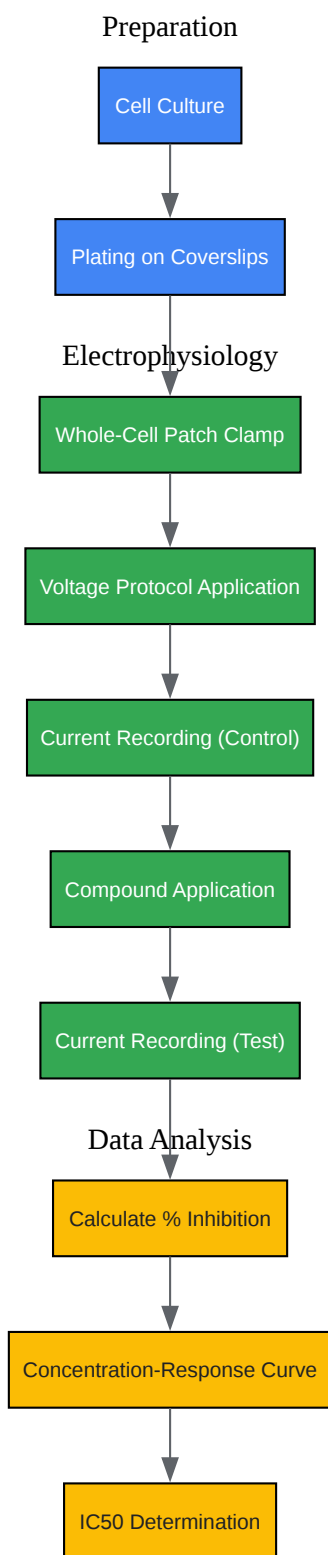
Signaling Pathway of Nav1.7 in Nociception



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Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of **AM-2099**.

Experimental Workflow for IC50 Determination



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Caption: Step-by-step workflow for determining the IC₅₀ of a Nav1.7 blocker.

Logical Relationship for Selectivity Assessment

Caption: Logical process for evaluating the selectivity of a Nav1.7 inhibitor.

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References

- 1. medchemexpress.com [medchemexpress.com]
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